1-(2-Aminoethyl)piperidine-2,6-dione

Analytical Chemistry Quality Control Salt Form Selection

Sourcing bifunctional degrader intermediates with a pre-installed orthogonal conjugation handle is a persistent bottleneck. 1-(2-Aminoethyl)piperidine-2,6-dione (HCl) solves this by combining the cereblon-targeting glutarimide core with a free primary amine at N1, enabling direct amide-based linker attachment without protecting-group manipulation. Key outcomes: • Structurally defined N1-substitution distinct from 3-substituted analogs like aminoglutethimide • Ready-to-conjugate hydrochloride salt for high-throughput library synthesis • Enables systematic SAR exploration of cereblon-engaging warheads.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B13200425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)piperidine-2,6-dione
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)CCN
InChIInChI=1S/C7H12N2O2/c8-4-5-9-6(10)2-1-3-7(9)11/h1-5,8H2
InChIKeyGXXQUVNUDNVVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Profile & Procurement


1-(2-Aminoethyl)piperidine-2,6-dione (CAS 1156764-82-7 free base; CAS 1354952-37-6 hydrochloride) is a functionalized piperidine-2,6-dione derivative characterized by an N1-linked 2-aminoethyl substituent . The compound is routinely procured as the hydrochloride salt (C₇H₁₃ClN₂O₂, MW 192.64 g/mol) for enhanced aqueous solubility and handling stability [1]. Its core piperidine-2,6-dione scaffold is structurally cognate to immunomodulatory agents, while the pendant primary amine provides a discrete nucleophilic handle for further derivatization [2].

Why Generic Substitution Fails


Substitution of 1-(2-Aminoethyl)piperidine-2,6-dione with structurally proximate piperidine-2,6-diones such as aminoglutethimide or unsubstituted 2,6-dioxopiperidine is scientifically unsound. The presence and position of the aminoethyl side chain dictate critical differences in synthetic utility, biological target engagement, and physicochemical properties [1]. While aminoglutethimide features a 3-aryl-3-ethyl substitution pattern conferring aromatase inhibition, the N1-aminoethyl group in the target compound fundamentally alters the electronic environment of the glutarimide ring and provides a reactive primary amine for orthogonal conjugation chemistry [2]. Generic substitution would therefore compromise the intended chemical or biological outcome of the experiment, making compound-specific procurement essential [3].

Comparative Evidence for Compound Selection


Hydrochloride Salt Purity Profile

The hydrochloride salt of 1-(2-Aminoethyl)piperidine-2,6-dione demonstrates a defined purity specification of ≥95% (HPLC) and a stable molecular composition, which is essential for reproducible synthetic outcomes . This is in contrast to the free base, which may be prone to variability in handling and solubility due to its basic amine group. The procurement of the salt form ensures a consistent starting material, reducing the risk of failed reactions or ambiguous results [1].

Analytical Chemistry Quality Control Salt Form Selection

Physicochemical Differences vs. Aminoglutethimide

1-(2-Aminoethyl)piperidine-2,6-dione differs fundamentally from aminoglutethimide in its substitution pattern. Aminoglutethimide is a 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione, while the target compound is an N1-(2-aminoethyl) derivative [1]. This structural divergence leads to distinct physicochemical and biological profiles. Aminoglutethimide is a known aromatase inhibitor, whereas the N1-aminoethyl substitution is more characteristic of cereblon-binding ligands and synthetic intermediates for targeted protein degradation [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Cereblon-Binding Potential of the Core Scaffold

The piperidine-2,6-dione core is a well-established pharmacophore for binding to cereblon (CRBN), an E3 ubiquitin ligase component exploited in PROTAC design and molecular glue development [1]. While direct quantitative binding data (e.g., Kd or IC50) for 1-(2-Aminoethyl)piperidine-2,6-dione to CRBN is not currently available in public literature, its core scaffold places it in the same functional class as thalidomide, lenalidomide, and pomalidomide, all of which are known cereblon ligands . The presence of the 2-aminoethyl group provides a vector for further functionalization without abolishing this core interaction, a key advantage for synthesizing bifunctional degraders [2].

Targeted Protein Degradation E3 Ligase PROTAC

Research & Industrial Applications


PROTAC & Molecular Glue Degrader Synthesis

The compound is a key intermediate for synthesizing bifunctional protein degraders. Its piperidine-2,6-dione core is a known cereblon ligand, and the N1-linked 2-aminoethyl group provides a reactive site for linker attachment [1]. This functional handle allows for facile conjugation to target-binding warheads via amide bond formation, enabling the creation of novel PROTACs [2].

Building Block for Heterocyclic Libraries

The presence of both a nucleophilic primary amine and a cyclic imide makes this compound an ideal building block for generating diverse heterocyclic libraries. The hydrochloride salt form ensures good handling and solubility, facilitating its use in high-throughput parallel synthesis for medicinal chemistry campaigns [1].

SAR Studies of N1-Substitution

Researchers can use 1-(2-Aminoethyl)piperidine-2,6-dione to systematically explore the effects of N1-substitution on the piperidine-2,6-dione scaffold. Comparing it to 3-substituted analogs like aminoglutethimide or unsubstituted 2,6-dioxopiperidine allows for the mapping of key structural determinants for biological activity, such as cereblon binding or enzyme inhibition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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